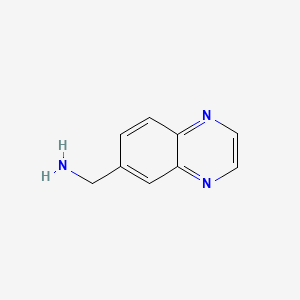

Quinoxalin-6-ylmethanamine

Descripción general

Descripción

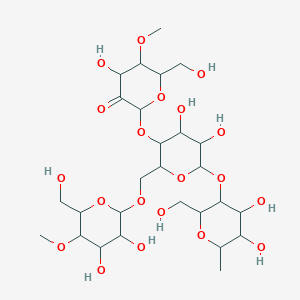

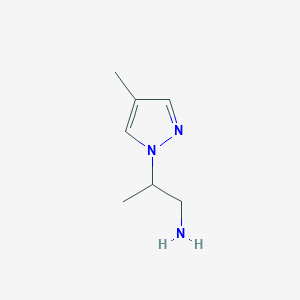

Quinoxalin-6-ylmethanamine is a chemical compound used in scientific research. It has a molecular formula of C9H9N3 .

Synthesis Analysis

Quinoxaline derivatives are easy to synthesize and are environmentally friendly . They exhibit wide biological and photochemical activities. The synthesis of quinoxaline rings has seen significant advancements, with efforts dedicated to finding more efficient approaches .Molecular Structure Analysis

The molecular structure of Quinoxalin-6-ylmethanamine consists of a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .Physical And Chemical Properties Analysis

Quinoxalin-6-ylmethanamine has an average mass of 159.188 Da and a mono-isotopic mass of 159.079651 Da .Aplicaciones Científicas De Investigación

Neuroprotective Effects

Quinoxaline derivatives like NBQX have been identified as neuroprotectants for cerebral ischemia. NBQX, an analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor, selectively inhibits binding to the quisqualate subtype of the glutamate receptor. It has been shown to protect against global ischemia, even when administered hours after an ischemic challenge (Sheardown et al., 1990).

Cognitive Enhancement

Research involving elderly subjects has shown that compounds like CX516, a quinoxalin-6-ylmethanamine derivative, can improve delayed recall. This compound, which enhances currents mediated by AMPA-type glutamate receptors, significantly boosted delayed recall performance in aged humans without evident influence on heart rate or psychological variables (Lynch et al., 1997).

Potential in Schizophrenia Treatment

A study using L-(quinoxalin-6-ylcarbonyl)piperidine (CX516) as a sole agent in treating schizophrenia showed limited improvement in psychosis or cognition. However, this study opens avenues for further exploration of quinoxaline derivatives in treating schizophrenia and related cognitive disorders (Marenco et al., 2002).

Synthesis of Biologically Active Compounds

Quinoxalines are vital in medicinal chemistry due to their antifungal, antibacterial, antiviral, and antimicrobial properties. They are crucial components in drugs for treating cancer, AIDS, and infectious diseases. The review paper by Khatoon and Abdulmalek (2021) discusses various synthetic routes for preparing quinoxaline derivatives, emphasizing green chemistry and cost-effective methods (Khatoon & Abdulmalek, 2021).

Pharmacological Applications

The unique and versatile pharmacological applications of quinoxalines are highlighted in various studies. They have been synthesized and characterized for their potential as drugs or fluorophores. Some studies have also explored quinoxalines' efficacy as anti-inflammatory agents in vivo (Faizi et al., 2018), (Smits et al., 2008).

Safety And Hazards

Propiedades

IUPAC Name |

quinoxalin-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYPHLYYOBNSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649837 | |

| Record name | 1-(Quinoxalin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoxalin-6-ylmethanamine | |

CAS RN |

872047-67-1 | |

| Record name | 1-(Quinoxalin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B1604412.png)

![4-Bromo-7-fluorobenzo[d]thiazol-2-amine](/img/structure/B1604421.png)

![2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604424.png)